molecular formula C12H16ClNO B15172226 9-Chloro-4-isopropyl-2,3,4,5-tetrahydro-1,4-benzoxazepine CAS No. 918900-41-1

9-Chloro-4-isopropyl-2,3,4,5-tetrahydro-1,4-benzoxazepine

Cat. No.: B15172226
CAS No.: 918900-41-1
M. Wt: 225.71 g/mol
InChI Key: LCOVKRHJGCFVAS-UHFFFAOYSA-N
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Description

9-Chloro-4-isopropyl-2,3,4,5-tetrahydro-1,4-benzoxazepine is a chemical compound that belongs to the class of benzoxazepines. This compound is characterized by a benzene ring fused with an oxazepine ring, which contains a chlorine atom at the 9th position and an isopropyl group at the 4th position. Benzoxazepines are known for their diverse pharmacological activities and have been studied for various therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Chloro-4-isopropyl-2,3,4,5-tetrahydro-1,4-benzoxazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzoyl chloride with isopropylamine to form an intermediate, which is then cyclized using a base such as sodium hydride in a suitable solvent like tetrahydrofuran (THF). The reaction is carried out under reflux conditions to obtain the desired benzoxazepine compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

9-Chloro-4-isopropyl-2,3,4,5-tetrahydro-1,4-benzoxazepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to obtain reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated bonds.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9-Chloro-4-isopropyl-2,3,4,5-tetrahydro-1,4-benzoxazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antimicrobial and antihypertensive properties.

    1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: Used in organic synthesis as a solvent and reagent.

    5,6,7,8-Tetrahydro-1,2,4-triazolo-4,3: Explored for its pharmacological activities.

Uniqueness

9-Chloro-4-isopropyl-2,3,4,5-tetrahydro-1,4-benzoxazepine is unique due to its specific substitution pattern and the presence of both chlorine and isopropyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

918900-41-1

Molecular Formula

C12H16ClNO

Molecular Weight

225.71 g/mol

IUPAC Name

9-chloro-4-propan-2-yl-3,5-dihydro-2H-1,4-benzoxazepine

InChI

InChI=1S/C12H16ClNO/c1-9(2)14-6-7-15-12-10(8-14)4-3-5-11(12)13/h3-5,9H,6-8H2,1-2H3

InChI Key

LCOVKRHJGCFVAS-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCOC2=C(C1)C=CC=C2Cl

Origin of Product

United States

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